Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester
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Overview
Description
Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester is an organic compound belonging to the class of nitrofurans. These compounds contain a furan ring bearing a nitro group. This specific compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester typically involves the reaction of 5-nitro-2-furancarboxylic acid with thiosemicarbazide to form the corresponding thiadiazole derivative. This intermediate is then esterified with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the final ethyl ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic hydrolysis conditions are employed to convert the ester to the carboxylic acid.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of acetic acid derivatives.
Scientific Research Applications
Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester involves its interaction with specific molecular targets. The nitro group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The thiadiazole ring is believed to play a role in binding to specific enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-oxadiazol-2-yl]thio]-, ethyl ester: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, methyl ester: Similar structure but contains a methyl ester group instead of an ethyl ester group.
Uniqueness
The presence of the thiadiazole ring and the ethyl ester group in acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester makes it unique compared to its analogs.
Properties
CAS No. |
367280-41-9 |
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Molecular Formula |
C10H9N3O5S2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
ethyl 2-[[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C10H9N3O5S2/c1-2-17-8(14)5-19-10-12-11-9(20-10)6-3-4-7(18-6)13(15)16/h3-4H,2,5H2,1H3 |
InChI Key |
VVRKTFMPHPGQBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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